molecular formula C19H15ClN4OS B3201948 N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-86-4

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B3201948
CAS No.: 1020489-86-4
M. Wt: 382.9 g/mol
InChI Key: OMTKOVXHHHEKAQ-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole moiety in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of 6-chlorobenzo[d]thiazole. This can be achieved by reacting 2-aminothiophenol with 2-chlorobenzoic acid under reflux conditions in the presence of a dehydrating agent such as polyphosphoric acid.

    Formation of Pyrazole Intermediate: The next step involves the synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid. This can be prepared by the cyclization of hydrazine with ethyl acetoacetate, followed by methylation using methyl iodide.

    Coupling Reaction: The final step involves the coupling of the benzothiazole intermediate with the pyrazole intermediate. This can be achieved by reacting the benzothiazole intermediate with the pyrazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-(piperidin-1-yl)acetamide

Uniqueness

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the pyrazole moiety, which imparts distinct pharmacological properties compared to other benzothiazole derivatives. The combination of the benzothiazole and pyrazole rings in a single molecule enhances its biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-23-10-9-16(22-23)18(25)24(12-13-5-3-2-4-6-13)19-21-15-8-7-14(20)11-17(15)26-19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTKOVXHHHEKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

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